Absence of Published Bioactivity Data vs. Structurally Proximal PI3Kδ Inhibitors
No peer-reviewed bioactivity data (IC50, Ki, EC50, or any other quantitative endpoint) could be located for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide in any target-based or phenotypic assay. By contrast, structurally related pyrazolo[1,5-a]pyrimidine derivatives with different substitution patterns have reported PI3Kδ IC50 values ranging from 2.8 nM (CPL302253, indole series) to 18 nM (CPL302415, benzimidazole series) [1][2]. The 2-methyl-6-(3-phenylpropanamide) substitution pattern has no quantitative comparator within this published SAR landscape. This evidence gap is itself a procurement-relevant datum: selecting this compound for screening without confirmatory data introduces experimental risk that does not apply to compounds with disclosed activity profiles.
| Evidence Dimension | PI3Kδ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CPL302253 (indole-pyrazolo[1,5-a]pyrimidine): IC50 = 2.8 nM; CPL302415 (benzimidazole-pyrazolo[1,5-a]pyrimidine): IC50 = 18 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | PI3Kδ enzymatic assay (published conditions); target compound not tested |
Why This Matters
Procurement for kinase screening requires disclosed bioactivity benchmarks to justify selection over alternatives with known potency.
- [1] Stypik M, et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals (Basel). 2022; 15(8):1004. View Source
- [2] Stypik M, et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals (Basel). 2022; 15(8):1005. View Source
